molecular formula C20H16F2N2O B3746601 3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one

3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B3746601
M. Wt: 338.3 g/mol
InChI Key: GOGJLQKWRSYFTH-UHFFFAOYSA-N
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Description

3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound characterized by the presence of fluorine atoms on both the aniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the fluorinated aniline and phenyl groups to the indole core using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups.

Scientific Research Applications

3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-fluoroanilino)-4-pyrimidinyl]-N-(3-fluorophenyl)amine
  • 4-(3-Fluorophenylcarbamoyl)phenylboronic acid

Uniqueness

3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its dual fluorination, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(3-fluoroanilino)-1-(3-fluorophenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O/c21-13-5-3-7-15(11-13)23-19-17-9-1-2-10-18(17)24(20(19)25)16-8-4-6-14(22)12-16/h3-8,10-12,23H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGJLQKWRSYFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(=C(C(=O)N2C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 4
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 5
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 6
3-(3-fluoroanilino)-1-(3-fluorophenyl)-1,4,5,6-tetrahydro-2H-indol-2-one

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